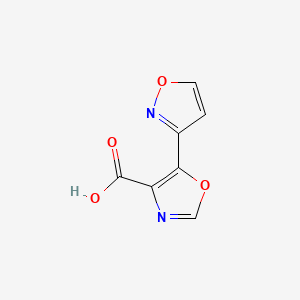

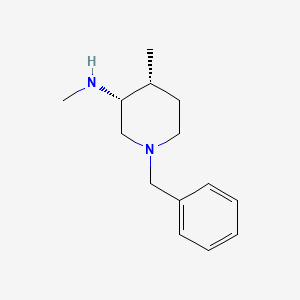

![molecular formula C16H19ClN6O B569777 3-((3R,4R)-3-((2-クロロ-7H-ピロロ[2,3-d]ピリミジン-4-イル)(メチル)アミノ)-4-メチルピペリジン-1-イル)-3-オキソプロパンニトリル CAS No. 1616761-00-2](/img/structure/B569777.png)

3-((3R,4R)-3-((2-クロロ-7H-ピロロ[2,3-d]ピリミジン-4-イル)(メチル)アミノ)-4-メチルピペリジン-1-イル)-3-オキソプロパンニトリル

説明

3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H19ClN6O and its molecular weight is 346.819. The purity is usually 95%.

BenchChem offers high-quality 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

自己免疫疾患および炎症の治療

2-クロロ-トファシチニブ中の有効成分であるトファシチニブは、米国食品医薬品局によって承認された最初のヤヌスキナーゼ阻害剤であり、関節リウマチ、乾癬性関節炎、潰瘍性大腸炎、および多関節型若年性特発性関節炎などの自己免疫疾患の管理に使用されます . また、円形脱毛症、アトピー性皮膚炎、白斑、皮膚筋炎、および炎症性皮膚疾患など、他の自己免疫疾患の治療にも有益な効果を発揮します .

ナノシステムベースの送達

トファシチニブの経口剤形は、多くの全身的な副作用に関連しており、これは、トファシチニブをさまざまなナノシステムに負荷することにより克服できます . これらのトファシチニブを負荷したナノシステムは、関節リウマチ病変や炎症を起こした関節など、目的の組織を標的とする注射用に開発することができます . 全身的な副作用を回避し、患者のコンプライアンスを向上させるために、局所製剤としても処方できます .

トファシチニブのさまざまなナノシステム

近年、トファシチニブを負荷したナノシステム開発への関心の高まりにより、リポソーム、ナノエマルション、固体脂質ナノ粒子、高分子ナノ粒子、高分子ミセル、およびハイブリッドシステムを含む、さまざまなトファシチニブのナノシステムが研究されています . これらのナノシステムはそれぞれ、独自の利点、制限、および潜在的な用途を持っています .

局所ナノ製剤

ナノ製剤を使用して局所経路で関節の特定の炎症部位にトファシチニブを送達すると、潜在的な副作用を管理するのに役立ちます . 局所ナノ製剤およびさまざまなマトリックス中のトファシチニブを定量するための、シンプルで特異的で、感度の高い安定性指示HPLC法が開発されました .

トファシチニブの皮膚動態プロファイル

<a data-citationid="32b3f5c7-40c9-74a9-8111-e37d2421db99-30-group" h="ID=SERP

作用機序

Target of Action

2-Chloro-Tofacitinib, also known as Tofacitinib, is a Janus kinase (JAK) inhibitor . The primary targets of Tofacitinib are the Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . It is approved by the FDA for the treatment of moderate to severe rheumatoid arthritis that responds inadequately to methotrexate or in those who are intolerant to methotrexate .

Mode of Action

Tofacitinib works by inhibiting Janus kinases, thereby disrupting the JAK-STAT signaling pathway . This pathway is crucial for the transmission of extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . By binding to the adenosine triphosphate (ATP) binding site in the catalytic cleft of the kinase domain of JAK, Tofacitinib inhibits the phosphorylation process, thereby preventing the activation of the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of the JAK-STAT signaling pathway by Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . This results in the modulation of cytokines critical to the progression of immune and inflammatory responses .

Pharmacokinetics

Tofacitinib is rapidly absorbed, with plasma concentrations and total radioactivity peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours for both parent drug and total radioactivity . Tofacitinib is metabolized via hepatic CYP3A4 and CYP2C19 enzymes . Therefore, administration of Tofacitinib with strong CYP3A4 inhibitors, such as ketoconazole, or co-administration with moderate CYP3A4 and strong CYP2C19 inhibitors, such as fluconazole, can lead to increased exposure to Tofacitinib .

Result of Action

The inhibition of the JAK-STAT signaling pathway by Tofacitinib leads to a rapid decrease in C-reactive protein (CRP), dose-dependent decreases in natural killer cells, and dose-dependent increases in B cells . This results in the modulation of the immune response, leading to the alleviation of symptoms in conditions such as rheumatoid arthritis and ulcerative colitis .

Action Environment

The efficacy and safety of Tofacitinib can be influenced by various environmental factors. For instance, the systemic adverse effects associated with oral dosage forms of Tofacitinib can be overcome by loading Tofacitinib into different nanosystems . These Tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints . They can also be formulated as topical formulations to avoid systemic adverse effects and improve patient compliance .

生化学分析

Biochemical Properties

2-Chloro-tofacitinib plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling pathways that regulate immune cell function. The compound interacts with JAK1, JAK2, JAK3, and TYK2, leading to the inhibition of cytokine signaling pathways . This interaction results in the modulation of immune responses, making 2-Chloro-tofacitinib effective in treating autoimmune conditions .

Cellular Effects

2-Chloro-tofacitinib has profound effects on various cell types and cellular processes. It influences cell function by inhibiting the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and a reduction in immune cell activation . Additionally, 2-Chloro-tofacitinib affects gene expression by modulating the transcription of genes involved in immune responses . The compound also impacts cellular metabolism by altering the metabolic pathways associated with immune cell function .

Molecular Mechanism

The molecular mechanism of 2-Chloro-tofacitinib involves its binding to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are essential for the transcription of genes involved in immune responses . By blocking the JAK-STAT signaling pathway, 2-Chloro-tofacitinib effectively reduces the production of pro-inflammatory cytokines and modulates immune cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-tofacitinib have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Chloro-tofacitinib maintains its inhibitory effects on the JAK-STAT pathway, leading to sustained modulation of immune responses .

Dosage Effects in Animal Models

The effects of 2-Chloro-tofacitinib vary with different dosages in animal models. At lower doses, the compound effectively inhibits the JAK-STAT pathway, leading to a reduction in inflammation and immune cell activation . At higher doses, 2-Chloro-tofacitinib may exhibit toxic effects, including hepatotoxicity and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

2-Chloro-tofacitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The metabolic pathways involve oxidation of the pyrrolopyrimidine and piperidine rings, as well as N-demethylation and glucuronidation . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via hepatic and renal pathways . The interaction of 2-Chloro-tofacitinib with these enzymes and cofactors plays a crucial role in its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Chloro-tofacitinib is transported and distributed through various mechanisms. The compound is rapidly absorbed and reaches peak plasma concentrations within a short period . It is distributed to target tissues, including inflamed joints and immune cells, where it exerts its therapeutic effects . The transport and distribution of 2-Chloro-tofacitinib are influenced by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-tofacitinib is primarily within the cytoplasm, where it interacts with JAK enzymes . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 2-Chloro-tofacitinib to specific cellular compartments .

特性

IUPAC Name |

3-[(3R,4R)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O/c1-10-5-8-23(13(24)3-6-18)9-12(10)22(2)15-11-4-7-19-14(11)20-16(17)21-15/h4,7,10,12H,3,5,8-9H2,1-2H3,(H,19,20,21)/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKAMYFZVSJCI-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109682 | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616761-00-2 | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616761-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-tofacitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616761002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-TOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J9ZSS3KKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。